REACTION_CXSMILES
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S([Cl:5])(C)(=O)=O.[F:6][C:7]1[C:8]([O:15][CH3:16])=[C:9]([CH2:13]O)[CH:10]=[CH:11][CH:12]=1>>[Cl:5][CH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[C:8]=1[O:15][CH3:16]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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S(=O)(=O)(C)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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FC=1C(=C(C=CC1)CO)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClCC1=C(C(=CC=C1)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |